Cas no 436088-17-4 (6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde)

6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
- 6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde
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- インチ: 1S/C16H18N2O3/c1-2-21-14-3-4-15-12(10-14)9-13(11-19)16(17-15)18-5-7-20-8-6-18/h3-4,9-11H,2,5-8H2,1H3
- InChIKey: WXYHJLDOIPTALK-UHFFFAOYSA-N
- SMILES: O1CCN(C2C(C=O)=CC3C=C(C=CC=3N=2)OCC)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 346
- XLogP3: 2.1
- トポロジー分子極性表面積: 51.7
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM261581-1g |
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde |
436088-17-4 | 97% | 1g |
$548 | 2023-01-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2434-5G |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde |
436088-17-4 | 95% | 5g |
¥ 10,461.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2434-1 G |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde |
436088-17-4 | 95% | 1g |
¥ 3,669.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2434-500 MG |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde |
436088-17-4 | 95% | 500MG |
¥ 2,937.00 | 2021-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523211-5g |
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde |
436088-17-4 | 98% | 5g |
¥14940.00 | 2024-05-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2434-250MG |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde |
436088-17-4 | 95% | 250MG |
¥ 1,471.00 | 2023-04-13 | |
Chemenu | CM261581-5g |
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde |
436088-17-4 | 97% | 5g |
$1543 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2434-500MG |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde |
436088-17-4 | 95% | 500MG |
¥ 2,448.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2434-10G |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde |
436088-17-4 | 95% | 10g |
¥ 16,097.00 | 2023-03-06 | |
Chemenu | CM261581-10g |
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde |
436088-17-4 | 97% | 10g |
$2375 | 2021-08-18 |
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehydeに関する追加情報
Introduction to 6-Ethoxy-2-(Morpholin-4-yl)quinoline-3-carbaldehyde (CAS No. 436088-17-4)
6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde, with the CAS number 436088-17-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular structure of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is characterized by a quinoline ring system substituted with an ethoxy group at the 6-position and a morpholine moiety at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. The researchers found that 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde can effectively inhibit the activation of microglia and reduce oxidative stress, thereby protecting neurons from damage.
In addition to its neuroprotective properties, 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde has also shown promise in cancer research. A study published in Cancer Research demonstrated that this compound has potent antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways such as PI3K/AKT and MAPK.
The pharmacokinetic properties of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde have been extensively studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a promising candidate for further development into a drug candidate. However, further research is needed to optimize its pharmacological properties and assess its safety and efficacy in clinical settings.
The synthesis of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde involves several steps, including the formation of the quinoline ring system and the introduction of the ethoxy and morpholine substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the condensation of 2-chloroquinoline with morpholine followed by alkylation with ethyl iodide to introduce the ethoxy group. Another method involves the reaction of 2-aminoquinoline with morpholinoacetaldehyde dimethylacetal to form the desired product.
The potential applications of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in organic electronics due to its excellent electronic properties and stability. For example, a study published in Advanced Materials reported that thin films of 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde-based materials exhibit high charge carrier mobility and can be used in organic field-effect transistors (OFETs).
In conclusion, 6-Ethoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde (CAS No. 436088-17-4) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, cancer research, neuroprotection, and materials science. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance as a valuable tool for scientific exploration and therapeutic development.
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